(2S)-3-cyclopentyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid

N-methylation membrane permeability peptide design

(2S)-3-Cyclopentyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid (CAS 2407830-01-5), also cataloged as (S)-N-Fmoc-N-methyl-3-cyclopentylalanine or Fmoc-N-Me-Cpa-OH, is a chiral, N-alkylated Fmoc-protected amino acid derivative. It bears a cyclopentyl side chain at the β-position and an Nα-methyl group, yielding a molecular formula of C₂₄H₂₇NO₄ and a molecular weight of 393.48 g·mol⁻¹.

Molecular Formula C24H27NO4
Molecular Weight 393.5 g/mol
Cat. No. B8256338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-cyclopentyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid
Molecular FormulaC24H27NO4
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC(C(=O)O)NCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H27NO4/c26-23(14-25-22(24(27)28)13-16-7-1-2-8-16)29-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22,25H,1-2,7-8,13-15H2,(H,27,28)/t22-/m0/s1
InChIKeyBHVNHBUFNNPZQT-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2S)-3-Cyclopentyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic Acid – CAS 2407830-01-5 as an N-Fmoc-N-Methyl Cyclopentylalanine Building Block


(2S)-3-Cyclopentyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid (CAS 2407830-01-5), also cataloged as (S)-N-Fmoc-N-methyl-3-cyclopentylalanine or Fmoc-N-Me-Cpa-OH, is a chiral, N-alkylated Fmoc-protected amino acid derivative . It bears a cyclopentyl side chain at the β-position and an Nα-methyl group, yielding a molecular formula of C₂₄H₂₇NO₄ and a molecular weight of 393.48 g·mol⁻¹ . The compound is supplied as a research-grade solid (purity ≥97–98%) with recommended storage at 2–8 °C . As an N-methylated building block for Fmoc-solid-phase peptide synthesis (SPPS), it is positioned for the construction of N-alkyl-rich, conformationally constrained peptides and macrocycles where enhanced lipophilicity, metabolic stability, and membrane permeability are required .

Why Fmoc-Cyclopentylalanine (CAS 371770-32-0) Cannot Replace (2S)-3-Cyclopentyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic Acid in N-Alkylated Peptide Programs


The presence of an Nα-methyl group fundamentally distinguishes CAS 2407830-01-5 from its closest non-alkylated analog, Fmoc-L-cyclopentylalanine (Fmoc-Cpa-OH, CAS 371770-32-0). N-Methylation eliminates the backbone amide hydrogen-bond donor, increases lipophilicity (predicted LogP elevation of approximately 0.5–1.0 units per N-methyl group), and can enhance metabolic stability against proteolytic cleavage by 6-fold or more depending on sequence context [1][2]. These physicochemical alterations directly impact peptide conformation, passive membrane permeability, and oral bioavailability—parameters that cannot be replicated by simple substitution with the non-methylated building block [3]. For programs targeting intracellular protein-protein interactions, NTS2-selective macrocycles, or orally bioavailable cyclic peptides, the N-methylated variant is a non-interchangeable synthetic intermediate whose omission would fundamentally alter the pharmacological profile of the final peptide product [1][3].

Quantitative Differentiation Evidence: (2S)-3-Cyclopentyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic Acid vs. Closest Analogs


H-Bond Donor Count Reduction vs. Fmoc-L-Cyclopentylalanine (CAS 371770-32-0)

The target compound carries an Nα-methyl substituent, reducing the backbone hydrogen-bond donor (HBD) count from 1 (Fmoc-Cpa-OH) to 0. This single HBD elimination is a key determinant of passive membrane permeability; each HBD has been correlated with a decrement in PAMPA permeability (Pₑ) of approximately 0.5–1.0 × 10⁻⁶ cm/s in cyclic peptide scaffolds [1]. The non-methylated analog, Fmoc-Cpa-OH (CAS 371770-32-0, C₂₃H₂₅NO₄, MW 379.45 g·mol⁻¹), retains a free N–H capable of forming intermolecular hydrogen bonds, which can reduce transcellular flux in Caco-2 and PAMPA models [1][2]. The molecular weight increase of 14.03 g·mol⁻¹ (Δ = CH₂) between the two compounds corresponds precisely to the N-methyl modification . Note: the quantitative permeability differential is a class-level estimate derived from N-methylated cyclic peptide studies, not a direct measurement on this specific building block [1].

N-methylation membrane permeability peptide design

Procurement Cost Differential: Target N-Methyl Cyclopentylalanine vs. Non-Methylated Fmoc-Cpa-OH

The target compound commands a significant price premium over its non-methylated analog, reflecting the additional synthetic step required for Nα-methylation and the lower commercial availability of N-alkylated Fmoc amino acids. Vendor data show that CAS 2407830-01-5 (purity 98%) is priced at approximately 2,813 CNY (~385 USD) per gram from Macklin [1] and 478 EUR per gram from CymitQuimica . In contrast, Fmoc-L-cyclopentylalanine (CAS 371770-32-0, purity 95–97%) is listed at approximately 480 CNY (~66 USD) per gram from the same vendor (Macklin) [2]. This represents a cost ratio of approximately 5.9:1 (target:analog) on a per-gram basis. The Fujifilm Wako price for the target compound is 190,000 JPY (~1,270 USD) per gram, further confirming the premium pricing tier . For large-scale peptide synthesis, this cost differential is a critical procurement consideration, though it may be justified by the differentiated pharmacological properties that N-methylation confers on the final peptide product.

cost analysis SPPS building block procurement

N-Methylation-Associated Enhancement of Proteolytic Stability: Class-Level Evidence with Quantitative Half-Life Benchmarks

Backbone N-methylation is a validated strategy for reducing susceptibility to proteolytic degradation. While direct stability data for the isolated building block are unavailable, class-level evidence from N-methyl scan studies demonstrates that a single N-methyl group at a strategic position can increase peptide half-life (t₁/₂) by more than 6-fold relative to the native non-methylated sequence [1]. In the gelatinase biosynthesis-activating pheromone (GBAP) system, N-methylation at Phe⁷ conferred a t₁/₂ increase from <30 min to >180 min in a protease digestion assay [1]. In multi-site N-methylated deuterohemin-peptide conjugates, half-life enhancements of 50- to 140-fold over the parent peptide were reported [2]. These improvements are attributed to steric hindrance of the scissile amide bond and elimination of the NH recognition element required by serine and cysteine proteases [3]. The target compound, as an Fmoc-protected N-methyl amino acid building block, enables the systematic incorporation of this stability-enhancing modification into peptide sequences via standard SPPS protocols [3].

metabolic stability protease resistance peptide half-life

Cyclopentylalanine-Containing Macrocycle Achieves Ki 2.9 nM and 30,000-Fold NTS2/NTS1 Selectivity

In a 2024 structure-activity relationship (SAR) study published in Angewandte Chemie, a macrocyclic neurotensin analog incorporating a cyclopentylalanine residue at position 12 (replacing the native Ile¹² of NT(7–12)) achieved a Ki of 2.9 nM for the neurotensin receptor type 2 (NTS2) with 30,000-fold selectivity over NTS1 [1]. This represents the most selective NTS2-targeting macrocycle reported to date [1]. The analog (MD01-67) demonstrated potent, opioid-independent analgesia in multiple experimental pain models and potentiated morphine's analgesic effects in a dose- and time-dependent manner [1][2]. While the published study employed cyclopentylalanine (not the N-methyl variant), the target compound (CAS 2407830-01-5) provides an N-methylated form of this same cyclopentylalanine side chain, enabling exploration of combined N-methylation and cyclopentyl substitution effects—a strategy that could further optimize the pharmacokinetic profile of NTS2-targeting macrocycles [3].

NTS2 receptor macrocyclic peptide opioid-sparing analgesia cyclopentylalanine SAR

Specialized Coupling Requirements for N-Methyl Amino Acids vs. Standard Fmoc Amino Acids in SPPS

N-Methyl amino acids present steric and electronic challenges in peptide bond formation that are absent with standard Fmoc amino acids. The secondary amine of N-methyl residues exhibits reduced nucleophilicity and increased steric hindrance, necessitating specialized coupling reagents [1]. While standard Fmoc amino acids couple efficiently with HBTU/HCTU, N-methyl amino acids require more potent activators: comparative studies show that HATU or PyAOP (with HOAt additive) achieve quantitative coupling yields (>99%), whereas HBTU may yield <50% for hindered N-methyl-to-N-methyl junctions [2]. The use of Fmoc-amino acid chlorides generated in situ—a method validated in the total synthesis of cyclosporin O and omphalotin A—permits racemization-free incorporation of N-methyl amino acids into peptides, a protocol that is specifically recommended for building blocks like CAS 2407830-01-5 [3]. For the non-methylated analog Fmoc-Cpa-OH, standard HBTU/HOBt coupling conditions are generally sufficient [1].

solid-phase peptide synthesis N-methyl amino acid coupling racemization control

High-Impact Application Scenarios for (2S)-3-Cyclopentyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic Acid Based on Quantitative Evidence


Construction of N-Alkyl-Rich Macrocyclic Peptide Libraries Targeting Intracellular Protein-Protein Interactions

This building block is optimally deployed in the synthesis of N-alkyl-rich cyclic peptide libraries where multiple N-methyl groups are required to achieve adequate passive membrane permeability for intracellular target engagement. As demonstrated by class-level evidence, N-methylation reduces H-bond donor count, and macrocyclic scaffolds bearing three N-methyl groups have achieved 28% oral bioavailability in rat models [1]. The cyclopentyl side chain additionally provides conformational constraint that can pre-organize the peptide for receptor binding, as shown in the NTS2 macrocycle program where a cyclopentylalanine substitution conferred 30,000-fold receptor subtype selectivity [2]. The target compound's Fmoc protection enables direct incorporation into standard SPPS workflows, provided that optimized coupling protocols (HATU/PyAOP or amino acid chloride methods) are employed [3].

Metabolic-Stability-Driven Lead Optimization of Peptide Therapeutics

For peptide lead series suffering from rapid proteolytic clearance, systematic N-methyl scanning using pre-formed building blocks such as CAS 2407830-01-5 enables efficient SAR exploration of stabilization sites. Literature precedent indicates that a single N-methyl group can increase peptide half-life by more than 6-fold in protease challenge assays, while multi-site N-methylation has achieved 50- to 140-fold stability enhancements [4]. The cyclopentylalanine core provides a non-natural, sterically demanding side chain that may further reduce recognition by endogenous proteases compared to linear aliphatic or aromatic amino acid residues. Procurement of the building block in ≥98% purity from qualified vendors (CymitQuimica, Macklin, Fujifilm Wako) ensures reproducibility across synthesis batches [5].

Development of Opioid-Sparing NTS2-Selective Analgesic Macrocycle Candidates

The NTS2-selective macrocycle MD01-67 (Ki 2.9 nM; 30,000× selectivity over NTS1), which incorporates cyclopentylalanine, validates the therapeutic relevance of this amino acid scaffold in non-opioid pain management [2]. The N-methyl variant enabled by CAS 2407830-01-5 offers a direct synthetic path to explore whether backbone N-methylation at the cyclopentylalanine position can further enhance the oral bioavailability and CNS penetration of this promising analgesic class. Given the opioid crisis and the urgent need for non-addictive pain therapeutics, programs utilizing this building block may gain competitive advantage in developing differentiated clinical candidates with improved drug-like properties.

Synthesis of Cyclosporin- and Omphalotin-Class N-Methylated Cyclopeptides

The target compound is structurally aligned with the N-methyl amino acid building blocks used in the total synthesis of cyclosporin O and omphalotin A—both highly N-methylated cyclic peptides of significant pharmaceutical interest [3]. The Fmoc-protected N-methyl amino acid chloride method, validated in these syntheses, achieves racemization-free coupling of N-alkyl residues. For industrial peptide synthesis groups establishing platforms for N-methyl-rich cyclic peptide production, CAS 2407830-01-5 serves as a specialty building block that expands the accessible chemical space beyond what is achievable with commercial N-methyl alanine, valine, or leucine derivatives. The ~6-fold price premium over non-methylated Fmoc-Cpa-OH [5] is offset by the unique conformational and pharmacokinetic properties that the combined N-methyl + cyclopentyl motif confers on the final peptide product [3].

Quote Request

Request a Quote for (2S)-3-cyclopentyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.